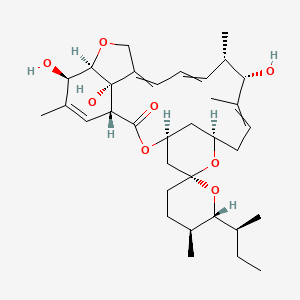
Ivm aglycone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivm aglycone is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. Ivermectin is widely used in veterinary and human medicine to control parasitic infections. The aglycone form of ivermectin is obtained by removing the sugar moiety from the parent compound, resulting in a molecule that retains the core structure and biological activity of ivermectin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ivm aglycone typically involves the hydrolysis of ivermectin. This can be achieved through various methods, including enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis. Enzymatic hydrolysis can be performed using exogenous or endogenous enzymes, while acid hydrolysis involves the use of strong acids under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar hydrolytic methods but on a larger scale. The process involves the use of bioreactors for enzymatic hydrolysis or large-scale chemical reactors for acid hydrolysis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Ivm aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the target functional group.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit enhanced or altered biological activities, making them valuable for further research and development .
Scientific Research Applications
Ivm aglycone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Biology: this compound is studied for its effects on various biological systems, including its role in inhibiting specific enzymes and receptors.
Medicine: The compound is investigated for its potential use in treating parasitic infections, cancer, and other diseases.
Industry: this compound is used in the development of new pesticides and antiparasitic agents for agricultural and veterinary applications
Mechanism of Action
Ivm aglycone exerts its effects by binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its antiparasitic activity .
Comparison with Similar Compounds
- Abamectin
- Doramectin
- Eprinomectin
- Moxidectin
- Selamectin
Comparison: Ivm aglycone shares a similar core structure with other avermectin derivatives but differs in its specific functional groups and biological activity. For example, moxidectin has a longer half-life and greater efficacy against certain parasites compared to ivermectin. Each compound has unique properties that make it suitable for specific applications, highlighting the versatility and importance of the avermectin class of compounds .
Properties
Molecular Formula |
C34H50O8 |
|---|---|
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChI Key |
XOCXXEYUGYTCNG-ZTOWVSLKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)CC=C([C@H]([C@H](C=CC=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















